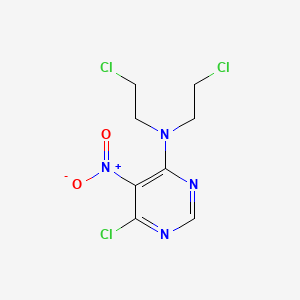
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine is a chemical compound with a complex structure that includes chloroethyl and nitropyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the chlorination of pyrimidine derivatives followed by the introduction of nitro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Applications De Recherche Scientifique
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N,N-bis(2-chloroethyl)-4-(trichloromethyl)-4H-1,3,2-benzodioxaphosphinin-2-amine 2-oxide
- 1-chloro-N,N-bis(chloromethyl)methanamine
Uniqueness
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine is unique due to its specific combination of chloroethyl and nitropyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
54413-39-7 |
|---|---|
Formule moléculaire |
C8H9Cl3N4O2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
6-chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C8H9Cl3N4O2/c9-1-3-14(4-2-10)8-6(15(16)17)7(11)12-5-13-8/h5H,1-4H2 |
Clé InChI |
XWVYTQINPJWYMS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















